Cas no 2325-18-0 (2-(2-Aminopropanamido)pentanoic acid)

2-(2-Aminopropanamido)pentanoic acid is a specialized amino acid derivative with potential applications in peptide synthesis and biochemical research. Its structure features both amino and carboxyl functional groups, enabling its use as a building block in the preparation of modified peptides or as an intermediate in organic synthesis. The compound's unique backbone, incorporating a propionamide linkage, may enhance stability or influence conformational properties in peptide design. Its dual functional groups also allow for selective modifications, making it useful in medicinal chemistry and material science applications. Further research is required to fully explore its reactivity profile and potential utility in bioconjugation or drug development.
2-(2-Aminopropanamido)pentanoic acid structure
2325-18-0 structure
Product Name:2-(2-Aminopropanamido)pentanoic acid
CAS No:2325-18-0
MF:C8H16N2O3
MW:188.224242210388
CID:273663
PubChem ID:96822
Update Time:2025-06-08

2-(2-Aminopropanamido)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Norvaline, alanyl-
    • DL-Alanyl-DL-norvaline
    • 2-(2-aminopropanoylamino)pentanoic acid
    • (R,S)-Ala-(R,S)-Nva
    • alanylnorvaline
    • D-Ala-D-Nva-OH
    • D-Ala-L-Nva-OH
    • L-Ala-D-Nva-OH
    • L-Ala-L-Nva-OH
    • N-DL-alanyl-DL-norvaline
    • Racemat aus N-L-Alanyl-L-norvalin und N1-D-Alanyl-D-norvalin
    • racemat from N-L-alanyl-L-norvaline and N1-D-alanyl-D-norvaline
    • DL-alpha-Alanyl-DL-norvaline
    • NSC 89661
    • HMS560P14
    • DL-Norvaline, N-DL-alanyl-
    • NCIOpen2_001522
    • CCG-256356
    • 2-(2-aminopropanamido)pentanoic acid
    • NSC-89661
    • SCHEMBL8680597
    • DTXSID30945935
    • AKOS009158494
    • CS-W016789
    • FT-0693020
    • N-(2-Amino-1-hydroxypropylidene)norvaline
    • Maybridge1_006856
    • NSC186913
    • NSC-186913
    • CAA32518
    • HY-W016073
    • 39537-36-5
    • 2325-18-0
    • FT-0634200
    • CHEMBL1221714
    • NSC89661
    • EINECS 219-038-6
    • ALBB-035559
    • AIPOPRCRQHBMLB-UHFFFAOYSA-N
    • DB-046112
    • Ala-norVal
    • 2-(2-Aminopropanamido)pentanoic acid
    • MDL: MFCD00008076
    • Inchi: 1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: AIPOPRCRQHBMLB-UHFFFAOYSA-N
    • SMILES: OC(C(CCC)NC(C(C)N)=O)=O

Computed Properties

  • Exact Mass: 188.11600
  • Monoisotopic Mass: 188.116092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 92.4

Experimental Properties

  • Color/Form: White powder
  • Density: 1.136
  • Melting Point: 240-242 °C
  • Boiling Point: 323.23°C (rough estimate)
  • Flash Point: 202.0±24.6 °C
  • Refractive Index: 1.4500 (estimate)
  • PSA: 92.42000
  • LogP: 0.79430
  • Solubility: Not determined

2-(2-Aminopropanamido)pentanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(2-Aminopropanamido)pentanoic acid Related Literature

Additional information on 2-(2-Aminopropanamido)pentanoic acid

Research Brief on 2-(2-Aminopropanamido)pentanoic acid (CAS: 2325-18-0): Recent Advances and Applications

2-(2-Aminopropanamido)pentanoic acid (CAS: 2325-18-0) is a specialized amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, peptide synthesis, and biochemical studies. Recent studies have focused on its role as a building block for novel therapeutics and its interactions with biological targets, making it a subject of interest for researchers aiming to develop innovative treatments for various diseases.

One of the key areas of investigation involves the compound's utility in peptide-based drug design. Researchers have utilized 2-(2-Aminopropanamido)pentanoic acid to modify peptide sequences, enhancing their stability, bioavailability, and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that incorporating this compound into peptide chains improved resistance to enzymatic degradation, thereby increasing the half-life of therapeutic peptides in vivo. This finding is particularly relevant for the development of peptide-based drugs targeting metabolic disorders and cancers.

In addition to its applications in peptide synthesis, recent research has explored the compound's potential as a modulator of protein-protein interactions. A study conducted by a team at the University of Cambridge (2024) revealed that 2-(2-Aminopropanamido)pentanoic acid could selectively bind to specific protein domains, disrupting pathological interactions involved in neurodegenerative diseases such as Alzheimer's. This discovery opens new avenues for designing small-molecule inhibitors that could halt disease progression at the molecular level.

Another noteworthy development is the compound's role in prodrug strategies. A 2024 publication in Bioorganic & Medicinal Chemistry Letters highlighted the use of 2-(2-Aminopropanamido)pentanoic acid as a promoiety in prodrug formulations. The study reported that conjugating this compound to active pharmaceutical ingredients (APIs) improved their solubility and tissue penetration, addressing common challenges in drug delivery. This approach has been particularly promising for anticancer agents, where enhanced bioavailability can significantly improve therapeutic outcomes.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 2-(2-Aminopropanamido)pentanoic acid. Recent efforts by industrial researchers have focused on optimizing synthetic routes to improve yield and reduce production costs. A 2023 patent application by a leading pharmaceutical company detailed a novel enzymatic synthesis method that achieved higher purity levels while minimizing environmental impact, marking a significant step toward commercialization.

Looking ahead, the versatility of 2-(2-Aminopropanamido)pentanoic acid continues to inspire innovative research across multiple disciplines. Its applications in drug discovery, chemical biology, and materials science are expected to expand as researchers uncover new properties and interactions. Future studies will likely focus on structure-activity relationships to further refine its therapeutic potential and explore its use in emerging fields such as targeted drug delivery and bioimaging.

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